molecular formula C10H14N4O B7049248 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile

2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile

Cat. No.: B7049248
M. Wt: 206.24 g/mol
InChI Key: URMGNFFCHIWAKX-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is a complex organic compound featuring a cyclopropyl group, an oxadiazole ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile typically involves the reaction of cyclopropylamine with 5-ethyl-1,3,4-oxadiazole-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as sodium hydroxide (NaOH), at ambient temperature . The resulting intermediate is then treated with acetonitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring, using reagents like sodium azide (NaN₃) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaN₃ in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Azido derivatives or halogenated compounds.

Scientific Research Applications

2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt cellular processes, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile is unique due to the combination of its cyclopropyl group, oxadiazole ring, and acetonitrile group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[cyclopropyl-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-2-9-12-13-10(15-9)7-14(6-5-11)8-3-4-8/h8H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMGNFFCHIWAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CN(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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